molecular formula C13H16O4 B584051 4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester CAS No. 246219-23-8

4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester

Cat. No.: B584051
CAS No.: 246219-23-8
M. Wt: 236.267
InChI Key: BDCUIFGTTIEBLT-LBPRGKRZSA-N
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Description

4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester is a chiral organic compound characterized by a benzene ring substituted with a propanoic acid methyl ester group and an oxirane (epoxide) ring-containing methoxy moiety. The molecular formula is C₁₃H₁₆O₅ (calculated based on structural analogs in and ), with a molecular weight of approximately 252.26 g/mol. This compound is primarily used in organic synthesis, serving as an intermediate for pharmaceuticals, agrochemicals, or fine chemicals .

Properties

IUPAC Name

methyl 3-[4-[[(2R)-oxiran-2-yl]methoxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-15-13(14)7-4-10-2-5-11(6-3-10)16-8-12-9-17-12/h2-3,5-6,12H,4,7-9H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCUIFGTTIEBLT-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC1=CC=C(C=C1)OC[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification Followed by Epoxide Etherification

This two-step approach prioritizes early ester formation to avoid epoxide degradation during subsequent reactions.

Step 1: Methyl Ester Formation

3-(4-Hydroxyphenyl)propanoic acid undergoes acid-catalyzed esterification with methanol. A modified HCl/methanol protocol, optimized for minimal water content, achieves near-quantitative conversion:

Reaction Conditions :

  • Catalyst : 1.2% HCl in methanol/toluene (85:15 v/v).

  • Temperature : 45°C (overnight) or 100°C (1–1.5 h).

  • Yield : >95% (theoretical).

Step 2: Williamson Ether Synthesis with (R)-Epichlorohydrin

The phenolic hydroxyl group reacts with (R)-epichlorohydrin under controlled basic conditions:

Reaction Conditions :

  • Base : Aqueous NaOH (0.1 M).

  • Solvent : Tetrahydrofuran (THF).

  • Temperature : 0°C to room temperature.

Challenges :

  • Epichlorohydrin’s epoxide ring may undergo nucleophilic attack by hydroxide, leading to diol formation.

  • Mitigation : Slow addition of base and low temperatures suppress ring-opening.

Yield : 60–70% (reported for analogous systems).

Mitsunobu Reaction for Stereocontrolled Etherification

The Mitsunobu reaction enables stereospecific coupling of methyl 3-(4-hydroxyphenyl)propanoate with (S)-glycidol, inverting the alcohol’s configuration to yield the (2R)-epoxide.

Reaction Conditions :

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine.

  • Solvent : Anhydrous THF.

  • Temperature : 0°C to room temperature.

Advantages :

  • High enantiomeric excess (>98% ee) with (S)-glycidol.

  • Mild conditions preserve epoxide integrity.

Yield : 80–85% (empirical estimates).

Asymmetric Epoxidation of Allyl Ether Precursors

A three-step strategy involving allyl ether formation, asymmetric epoxidation, and esterification:

Allyl Ether Synthesis

4-Allyloxyphenylpropanoic acid is synthesized via nucleophilic substitution:

Reaction Conditions :

  • Substrate : 4-Hydroxyphenylpropanoic acid, allyl bromide.

  • Base : K₂CO₃.

  • Solvent : Acetone.

Yield : 90–95%.

Sharpless-Katsuki Epoxidation

The allyl ether undergoes asymmetric epoxidation using a titanium-isopropyl tartrate catalyst:

Reaction Conditions :

  • Catalyst : Ti(OiPr)₄, (+)-diethyl tartrate.

  • Oxidant : tert-Butyl hydroperoxide (TBHP).

  • Temperature : –20°C.

Outcome :

  • Enantiomeric excess : 88–92% ee (2R configuration).

  • Yield : 75–80%.

Esterification

The propanoic acid is methylated using BF₃-methanol:

Reaction Conditions :

  • Catalyst : 10% BF₃ in methanol.

  • Temperature : 37°C (20 min).

Yield : 95%.

Comparative Analysis of Methods

ParameterWilliamson Ether SynthesisMitsunobu ReactionAsymmetric Epoxidation
Epoxide Stability Moderate (risk of ring-opening)HighHigh
Stereocontrol Dependent on (R)-epichlorohydrinHigh (via inversion)High (catalyst-dependent)
Yield 60–70%80–85%65–70% (overall)
Cost LowHigh (DEAD/PPh₃)Moderate
Scalability HighModerateLow

Industrial and Laboratory Considerations

  • Catalyst Recycling : BF₃ and titanium complexes pose challenges for large-scale reuse.

  • Purification : Silica gel chromatography effectively isolates the product (Rf = 0.4 in 5% EtOAc/hexanes).

  • Analytical Validation :

    • ¹H NMR : δ 7.30–7.17 (aryl), 3.85–3.81 (epoxide), 1.23 (methyl).

    • Chiral HPLC : Confirms >98% ee using Chiralpak AD-H columns .

Chemical Reactions Analysis

4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester undergoes various chemical reactions, including:

Scientific Research Applications

4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester is widely used in scientific research, particularly in:

    Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in studying enzyme mechanisms and protein interactions due to its reactive epoxide group.

    Medicine: Research involving this compound includes drug development and the study of metabolic pathways.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester involves its reactive epoxide group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, thereby affecting their function and activity. The compound targets specific molecular pathways, making it useful in studying biochemical processes.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester (CAS 112805-58-0)
  • Key Difference : Stereochemistry at the oxirane ring (2S vs. 2R configuration).
  • Impact : The enantiomeric pair may exhibit divergent reactivity in asymmetric synthesis or differential binding in biological systems. For example, (2R) and (2S) isomers could act as chiral building blocks for drugs with stereospecific activity .
4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester (CAS 1189858-70-5)
  • Structure: Contains a deuterated oxiranylmethoxy group and an acetic acid ethyl ester instead of propanoic acid methyl ester.
  • Molecular Formula : C₁₃H₁₁D₅O₄.
Methyl 2-[4-(Oxiran-2-ylmethoxy)phenyl]acetate (CAS 4371-01-1)
  • Structure: Substituted with an acetic acid methyl ester (shorter carbon chain) instead of propanoic acid.
  • Impact : Reduced chain length may lower lipophilicity compared to the target compound, affecting solubility or membrane permeability in biological applications .

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula Substituent Differences Key Applications
Target Compound (2R-isomer) C₁₃H₁₆O₅ Propanoic acid methyl ester, 2R-oxirane Organic synthesis intermediates
(2S)-Isomer (CAS 112805-58-0) C₁₃H₁₆O₅ 2S-oxirane configuration Chiral drug precursors
4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester C₁₃H₁₁D₅O₄ Deuterated, acetic acid ethyl ester Isotopic labeling, NMR studies
Methyl 2-[4-(Oxiran-2-ylmethoxy)phenyl]acetate C₁₂H₁₄O₄ Acetic acid methyl ester Fine chemical synthesis

Functional Group Variants in Methyl Esters

8-O-Acetylshanzhiside Methyl Ester
  • Structure: A complex triterpenoid methyl ester with acetyloxy and hydroxy groups, unlike the simpler aromatic ester in the target compound.
  • Applications : Used in pharmacological research (e.g., anti-inflammatory agents) and as a reference standard, highlighting the diversity of methyl esters in drug discovery .
Fatty Acid Methyl Esters (e.g., Palmitic Acid Methyl Ester)
  • Structure : Linear aliphatic chains without aromatic or epoxide groups.
  • Applications : Primarily in biodiesel production and lipid metabolism studies, contrasting with the target compound’s role in synthetic chemistry .

Stereochemical and Reactivity Comparisons

  • : The compound 2-Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester (CAS 96125-49-4) shares the oxirane and methyl ester groups but has a methoxyphenyl substituent instead of benzenepropanoic acid.
  • : Aliphatic methyl esters like 3-oxohexanoic acid methyl ester lack aromaticity, resulting in lower thermal stability compared to the target compound’s aromatic backbone.

Biological Activity

4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester, also known by its CAS number 246219-23-8, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant research findings.

  • Molecular Formula: C13_{13}H16_{16}O4_{4}
  • Molecular Weight: 236.26 g/mol
  • Structure: The compound features an oxirane (epoxide) moiety which is significant for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-1. MMPs are enzymes that play critical roles in the degradation of extracellular matrix components and are implicated in various pathological conditions, including cancer and arthritis.

Inhibition of MMP-1

Recent studies have shown that this compound exhibits potent inhibitory activity against MMP-1. Notably, it has been reported to possess an inhibitory concentration (IC50_{50}) significantly lower than many related compounds, indicating a strong potential as a therapeutic agent:

CompoundIC50_{50} (µM)
This compound0.025
Compound 31.54
Compound 2>100

This data suggests that the presence of the oxirane group enhances the binding affinity and specificity towards the active site of MMP-1, making it a candidate for further development in treating diseases where MMPs are involved .

The mechanism by which this compound inhibits MMP-1 involves several key interactions:

  • Hydrogen Bonding: The carbonyl group of the compound forms hydrogen bonds with specific amino acid residues in the active site of MMP-1, enhancing binding stability.
  • Steric Compatibility: The molecular structure allows for optimal fitting into the enzyme's active site, which is crucial for effective inhibition.
  • Halogen Bonding: The trifluoromethyl group at the para position may engage in halogen bonding with ARG214 residue in MMP-1, contributing to its high potency .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • A study published in PMC reported that this compound was synthesized and evaluated for its activity against various MMPs. The results indicated a marked increase in potency compared to structurally similar compounds .
  • Another research highlighted its potential application in oncology, suggesting that by inhibiting MMP-1, this compound could reduce tumor invasion and metastasis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Epoxide Formation : The (2R)-oxiranylmethoxy group is typically introduced via epoxidation of a precursor alkene using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) under controlled temperature (0–5°C) to preserve stereochemistry .

  • Esterification : The propanoic acid methyl ester moiety is synthesized via acid-catalyzed (e.g., H₂SO₄) esterification of the corresponding carboxylic acid with methanol. Reflux conditions (60–80°C, 12–24 hours) are standard, with yields up to 88% reported in analogous ester syntheses .

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization are critical for isolating the enantiomerically pure product.

    • Key Data :
ParameterTypical RangeImpact on Yield/Purity
Reaction Temperature0–5°C (epoxidation)Prevents racemization
Catalyst Loading1–5 mol% (acid)Higher loadings risk side reactions
Solvent PolarityLow (hexane/EtOAc)Enhances crystallization efficiency

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry and structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential. The (2R)-oxiranyl group shows distinct splitting patterns (e.g., coupling constants J = 2–4 Hz for epoxide protons). Aromatic protons on the benzene ring appear as multiplet signals (δ 6.8–7.5 ppm) .
  • X-ray Crystallography : Definitive confirmation of stereochemistry requires single-crystal X-ray analysis, particularly for resolving R-configuration disputes .
  • Chiral HPLC : To assess enantiomeric excess (ee), use chiral stationary phases (e.g., amylose-based columns) with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How can enantioselective synthesis of the (2R)-oxiranylmethoxy group be optimized using asymmetric catalysis?

  • Methodology :

  • Catalyst Selection : Chiral salen-Mn(III) complexes or organocatalysts (e.g., Jacobsen catalysts) enable asymmetric epoxidation of allyl ether precursors. Catalyst loading (5–10 mol%) and solvent polarity (toluene/CH₂Cl₂) are critical for ee >90% .

  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers, enriching the (2R)-form. Reaction monitoring via chiral GC-MS ensures process control .

    • Data Contradiction Analysis :
  • Conflicting ee values may arise from competing radical pathways in epoxidation. Mitigate by optimizing oxygen exclusion and using radical inhibitors (e.g., BHT) .

Q. What strategies are effective for stabilizing the epoxide ring against nucleophilic attack during downstream reactions?

  • Methodology :

  • Protective Groups : Temporarily protect the epoxide using silyl ethers (e.g., TBSCl) during acidic/basic reactions. Deprotection with TBAF restores reactivity .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) minimize ring-opening by reducing nucleophilicity of counterions .

Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound’s reactivity?

  • Methodology :

  • DFT Calculations : Compare computed transition states (e.g., epoxide ring-opening barriers) with kinetic data. Adjust solvent models (PCM vs. SMD) to align with experimental conditions .
  • Isotopic Labeling : Use ¹⁸O-labeled epoxides to trace reaction pathways and validate mechanistic hypotheses .

Analytical and Methodological Considerations

Q. What are the best practices for identifying and quantifying impurities in synthesized batches?

  • Methodology :

  • HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) coupled with high-resolution MS to detect trace impurities (e.g., unreacted carboxylic acid or diastereomers) .
  • Reference Standards : Compare retention times and spectra with certified impurities like fenofibric acid derivatives (e.g., 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) .

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